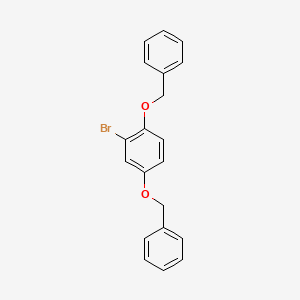![molecular formula C10H8Br2 B13138346 2,7-Dibromotricyclo[6.2.0.03,6]deca-1,3(6),7-triene](/img/structure/B13138346.png)
2,7-Dibromotricyclo[6.2.0.03,6]deca-1,3(6),7-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dibromotricyclo[62003,6]deca-1,3(6),7-triene is a complex organic compound with a unique tricyclic structure This compound is characterized by the presence of two bromine atoms and a triene system within its tricyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromotricyclo[6.2.0.03,6]deca-1,3(6),7-triene typically involves the bromination of tricyclo[6.2.0.03,6]deca-1,3(6),7-triene. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 7 positions. Common reagents used in this synthesis include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes using larger reaction vessels, automated bromine addition systems, and continuous monitoring of reaction parameters to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2,7-Dibromotricyclo[6.2.0.03,6]deca-1,3(6),7-triene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding tricyclic ketones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of tricyclic hydrocarbons.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of tricyclic compounds with various substituents replacing the bromine atoms.
Oxidation Reactions: Formation of tricyclic ketones or alcohols.
Reduction Reactions: Formation of tricyclic hydrocarbons.
Scientific Research Applications
2,7-Dibromotricyclo[6.2.0.03,6]deca-1,3(6),7-triene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex tricyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a building block for specialty chemicals.
Mechanism of Action
The mechanism of action of 2,7-Dibromotricyclo[6.2.0.03,6]deca-1,3(6),7-triene involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the tricyclic structure play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2,7-Dimethyltricyclo[6.2.0.03,6]deca-1,3(6),7-triene: Similar tricyclic structure with methyl groups instead of bromine atoms.
2,7-Dichlorotricyclo[6.2.0.03,6]deca-1,3(6),7-triene: Similar tricyclic structure with chlorine atoms instead of bromine atoms.
2,7-Difluorotricyclo[6.2.0.03,6]deca-1,3(6),7-triene: Similar tricyclic structure with fluorine atoms instead of bromine atoms.
Uniqueness
2,7-Dibromotricyclo[6.2.0.03,6]deca-1,3(6),7-triene is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and potential biological activity. The bromine atoms enhance the compound’s ability to participate in substitution reactions and influence its interaction with molecular targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H8Br2 |
|---|---|
Molecular Weight |
287.98 g/mol |
IUPAC Name |
2,7-dibromotricyclo[6.2.0.03,6]deca-1,3(6),7-triene |
InChI |
InChI=1S/C10H8Br2/c11-9-5-1-2-6(5)10(12)8-4-3-7(8)9/h1-4H2 |
InChI Key |
KUWHVSCIBFMSNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C1C(=C3CCC3=C2Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


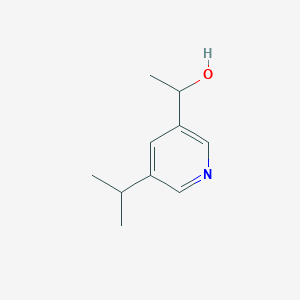
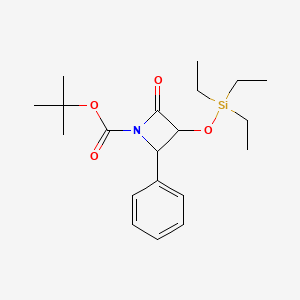


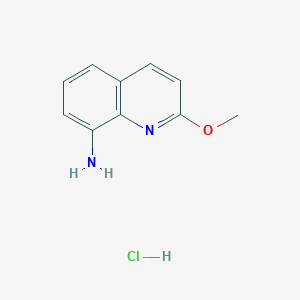
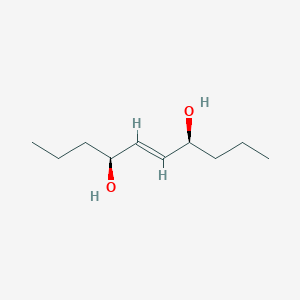
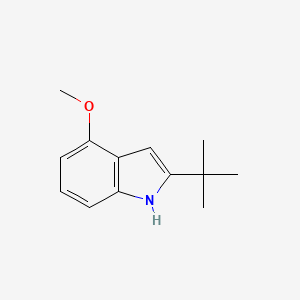
![4-O-benzyl 10-O-tert-butyl (1R,8R)-7-(aminomethyl)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate](/img/structure/B13138320.png)
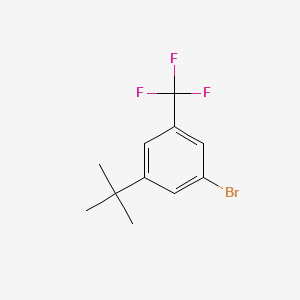
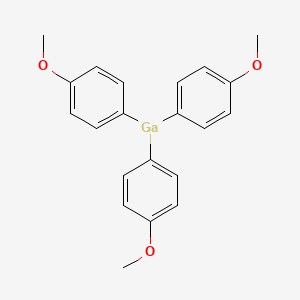
![4-(Trifluoromethyl)octahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B13138334.png)
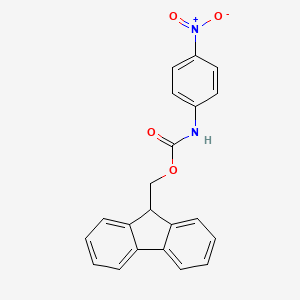
![(5S,6S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)hexadecahydro-1H-cyclopenta[a]phenanthren-6-ol](/img/structure/B13138343.png)
